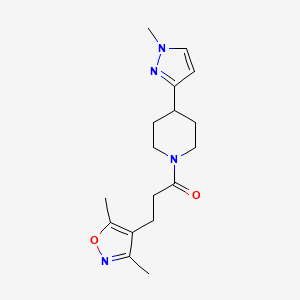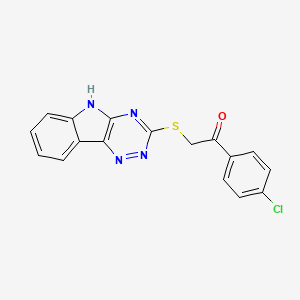
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one is a chemical compound known for its unique structure and reactivity It features a dioxolane ring with two chloromethyl groups attached to the 4th and 5th carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable diol with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl groups onto the dioxolane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
化学反应分析
Types of Reactions
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学研究应用
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone: This compound is used as a chiral auxiliary in condensation reactions with acyl halides and carboxylic acids.
(1S,4R,5S)-1,2,3,4-tetrachloro-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene: Known for its unique structure and reactivity.
(1S,4R,5S,6S)-5-(chloromethyl)-6-(3-methylbut-2-en-1-yl)bicyclo[2.2.1]hept-2-ene: Another compound with a similar chloromethyl group arrangement.
Uniqueness
What sets (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one apart is its dioxolane ring structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in both academic and industrial research.
属性
IUPAC Name |
(4R,5S)-4,5-bis(chloromethyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISNBCFUUVAFY-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](OC(=O)O1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
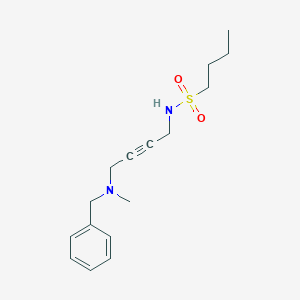
![4-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2525045.png)
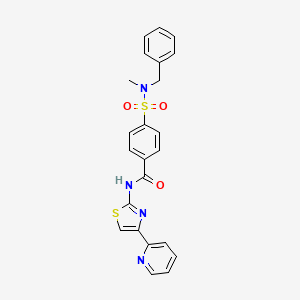
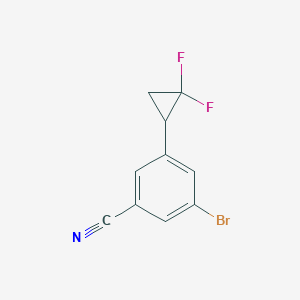
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
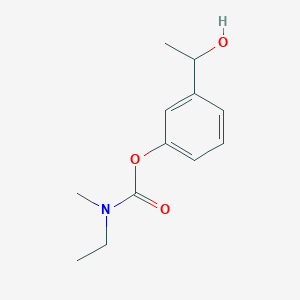
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2525054.png)
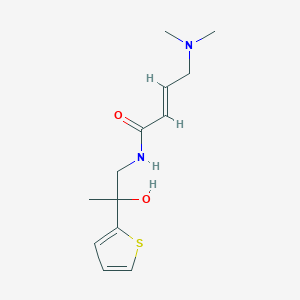

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)
